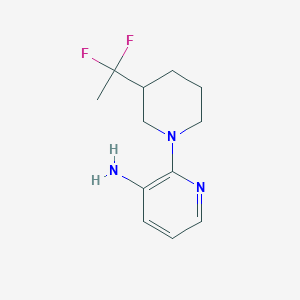

6-(4-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione

Vue d'ensemble

Description

“6-(4-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione” is a derivative of pyrimidine . Pyrimidine is a nitrogen-containing heterocyclic aromatic compound that occurs widely in nature and has attracted tremendous attention due to its wide usage in medicinal chemistry research . Different analogs of pyrimidines have wide biological activities and therapeutic applications .

Synthesis Analysis

The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines . In one study, a one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid as an enolizable C–H-activated compound provides a simple method for the preparation of 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives .

Molecular Structure Analysis

The molecular formula of “6-(4-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione” is C11H10ClN3O2, with an average mass of 251.669 Da .

Chemical Reactions Analysis

In one study, acid-catalyzed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7‐deazapurine) ring with various amines resulted in compounds with antitubercular activity .

Physical And Chemical Properties Analysis

The compound “6-(4-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione” appears as a yellow powder with a melting point of 190–191 °C .

Applications De Recherche Scientifique

Synthesis Techniques and Derivatives A significant portion of research on 6-(4-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione focuses on the development of novel synthesis techniques and the creation of derivatives with potential applications in various fields. For example, efficient methods have been reported for synthesizing pyrimido[4,5-d]pyrimidine-2,4-diones through one-pot reactions, highlighting the compound's versatility in organic synthesis (Bazgir et al., 2008). Similarly, studies on the facile construction of substituted pyrimido[4,5-d]pyrimidones demonstrate the compound's adaptability in generating diverse heterocyclic structures (Hamama et al., 2012).

Heterocyclic Derivatives and Their Properties Research has also focused on the synthesis of heterocyclic derivatives of 6-(4-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione, exploring their structural, spectral, and computational aspects. For instance, the efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives has been reported, with detailed analysis of their electronic structures through spectral techniques and computational studies (Ashraf et al., 2019).

Biopharmaceutical Properties The structural diversity of [2,3-d]pyrimidine-2,4(1H,3H)-diones has been shown to result in significant variation in biopharmaceutical properties, including solubility, permeability, and in vitro-predicted human in vivo intrinsic clearance values, indicating the potential for medical applications (Jatczak et al., 2014).

Molecular Structure and Interactions Studies on the molecular structure and interactions, such as those examining the crystal structure of 1,3-bis(4-methoxybenzyl)-6-methylpyrimidine-2,4(1H,3H)-dione, provide insights into the compound's potential for further chemical modifications and applications (Li et al., 2010).

Chemotherapeutic Potential Moreover, derivatives of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione have been suggested to have potential chemotherapeutic use, indicating the compound's relevance in the development of new therapeutic agents (Snieckus & Guimarães, 2014).

Mécanisme D'action

While the exact mechanism of action for “6-(4-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione” is not specified in the retrieved papers, pyrimidine derivatives are known to exert their potential through different action mechanisms . One of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Orientations Futures

The development of new heterocyclic compounds as biologically active agents with wide therapeutic implications is necessary due to the occurrence of microorganism’s resistance to currently used drugs and the constant outbreaks of recent infectious diseases . The design of effective pyrimidine-based drugs with a beneficial role in fighting diseases is more impressive . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

Propriétés

IUPAC Name |

6-[(4-chlorophenyl)methyl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c12-8-3-1-7(2-4-8)5-9-6-10(15)14-11(16)13-9/h1-4,6H,5H2,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKJMQAHFVKJHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC(=O)NC(=O)N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

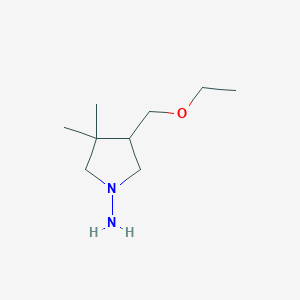

![5-amino-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480987.png)

![3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1480994.png)